molecular formula C13H22N2O2S B14916135 n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline

n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline

Cat. No.: B14916135
M. Wt: 270.39 g/mol
InChI Key: CKNXNBSNLWRJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom of the aniline ring, along with a methylsulfonylpropyl group attached to the para position of the aniline ring. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline typically involves a multi-step process. One common method includes the alkylation of 4-nitroaniline with 3-chloropropyl methyl sulfone, followed by reduction of the nitro group to an amine. The final step involves the dimethylation of the amine group using formaldehyde and formic acid under reductive amination conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the sulfone group, converting them to amines or thiols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and appropriate catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies.

Medicine: The compound and its derivatives are explored for their pharmacological properties, including potential use as therapeutic agents in treating various diseases.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Methylsulfonylaniline: Similar structure but lacks the dimethylamino group.

    n,n-Dimethylaniline: Lacks the methylsulfonylpropyl group.

    4-(Methylsulfonyl)benzenamine: Similar structure but lacks the dimethylamino group.

Uniqueness: n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline is unique due to the presence of both the dimethylamino and methylsulfonylpropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methylsulfonylpropylamino)methyl]aniline

InChI

InChI=1S/C13H22N2O2S/c1-15(2)13-7-5-12(6-8-13)11-14-9-4-10-18(3,16)17/h5-8,14H,4,9-11H2,1-3H3

InChI Key

CKNXNBSNLWRJBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.